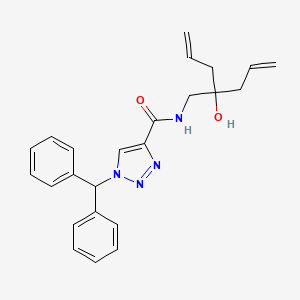
(3S*,4S*)-1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4S*)-1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BIPPO and is a chiral molecule that has two enantiomers, (3S*,4S*)-BIPPO and (3R*,4R*)-BIPPO.
Applications De Recherche Scientifique
(3S*,4S*)-1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol has potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is a potential target for the treatment of cognitive disorders such as Alzheimer’s disease. BIPPO has also been studied for its potential use in the treatment of addiction, schizophrenia, and anxiety disorders.
Mécanisme D'action
(3S*,4S*)-1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes such as learning and memory, attention, and sensory processing. BIPPO enhances the activity of this receptor by increasing the binding affinity of acetylcholine to the receptor.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. BIPPO has also been studied for its potential use in the treatment of addiction, schizophrenia, and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3S*,4S*)-1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is its specificity for the α7 nicotinic acetylcholine receptor. This allows for the selective modulation of this receptor without affecting other receptors. However, one of the limitations of using BIPPO is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research of (3S*,4S*)-1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol. One potential direction is the development of more potent and selective positive allosteric modulators of the α7 nicotinic acetylcholine receptor. Another direction is the investigation of the potential use of BIPPO in the treatment of various cognitive disorders. Additionally, the development of more efficient synthesis methods for this compound could also be a future direction for research.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. Its specificity for the α7 nicotinic acetylcholine receptor makes it a promising candidate for the treatment of cognitive disorders such as Alzheimer’s disease. Further research is needed to fully understand the potential of this compound and its future applications.
Méthodes De Synthèse
The synthesis of (3S*,4S*)-1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol involves the reaction of 2,1,3-benzoxadiazol-5-ylmethanol with 4-morpholinepropanol in the presence of a chiral catalyst. The chiral catalyst used in this reaction is (S,S)-N,N’-dioxide-1,1’-binaphthyl-2,2’-diyl hydrogen phosphate. This reaction results in the formation of this compound as a white solid.
Propriétés
IUPAC Name |
(3S,4S)-1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c20-15-10-18(9-14(15)19-3-5-21-6-4-19)8-11-1-2-12-13(7-11)17-22-16-12/h1-2,7,14-15,20H,3-6,8-10H2/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEIJCZOAXPDKB-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=CC4=NON=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC4=NON=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-piperidinyl)-1-propanol](/img/structure/B6024031.png)
![4-{3-[(2-chlorobenzyl)amino]butyl}phenol](/img/structure/B6024045.png)
![ethyl 4-({1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)-1-piperidinecarboxylate](/img/structure/B6024046.png)

![2-[(4-methoxyphenoxy)methyl]-N-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-1,3-oxazole-4-carboxamide](/img/structure/B6024065.png)
![1-[2-methoxy-4-({[2-(2-pyrazinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6024074.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]adamantane-1-carboxamide](/img/structure/B6024078.png)
![N-[4-(isobutyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B6024084.png)

![8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B6024096.png)
![2-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-1,3-benzoxazole](/img/structure/B6024099.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6024122.png)
![7-(cyclopropylmethyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6024130.png)
